molecular formula C10H22N2S B13270377 Dimethyl({3-[(thian-4-yl)amino]propyl})amine

Dimethyl({3-[(thian-4-yl)amino]propyl})amine

Cat. No.: B13270377
M. Wt: 202.36 g/mol
InChI Key: PFMZIUZLXQQRKA-UHFFFAOYSA-N
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Description

Dimethyl({3-[(thian-4-yl)amino]propyl})amine is a chemical compound with the molecular formula C10H22N2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thian-4-yl group attached to a dimethylamino propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({3-[(thian-4-yl)amino]propyl})amine typically involves the reaction of thian-4-ylamine with dimethylaminopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({3-[(thian-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl({3-[(thian-4-yl)amino]propyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl({3-[(thian-4-yl)amino]propyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A related compound with similar structural features but without the thian-4-yl group.

    Thian-4-ylamine: Another related compound that lacks the dimethylamino propyl chain.

Uniqueness

Dimethyl({3-[(thian-4-yl)amino]propyl})amine is unique due to the presence of both the thian-4-yl group and the dimethylamino propyl chain, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

N',N'-dimethyl-N-(thian-4-yl)propane-1,3-diamine

InChI

InChI=1S/C10H22N2S/c1-12(2)7-3-6-11-10-4-8-13-9-5-10/h10-11H,3-9H2,1-2H3

InChI Key

PFMZIUZLXQQRKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCSCC1

Origin of Product

United States

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